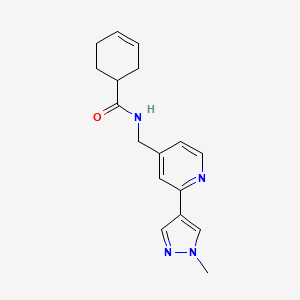![molecular formula C18H25N5O2 B2547472 6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2320144-12-3](/img/structure/B2547472.png)
6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug discovery. It is a pyridazinone derivative that has shown promising results in preclinical studies as a potential drug candidate for the treatment of several diseases.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been proposed that the compound may act by inhibiting certain protein targets that are involved in the pathogenesis of diseases such as cancer and inflammation. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, the compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is its potential as a drug candidate for the treatment of several diseases. The compound has shown promising results in preclinical studies and may have fewer side effects compared to existing drugs. However, one of the limitations of the compound is its limited availability, which may hinder its further development and testing.
Future Directions
There are several future directions for the research on 6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one. One direction is to further investigate the mechanism of action of the compound and identify the protein targets that it interacts with. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of the compound in animal models of diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been reported in the literature. The synthesis involves the reaction of 1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-amine with tert-butyl 2-bromoacetate in the presence of a base followed by a cyclization reaction with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of several diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have a high affinity for certain protein targets that are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
6-tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)14-5-6-16(24)23(20-14)13-7-9-22(10-8-13)15-11-17(25)21(4)12-19-15/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKXGTYGMWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)
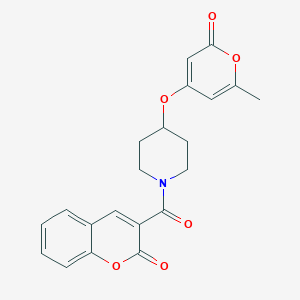

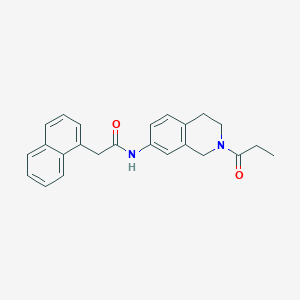
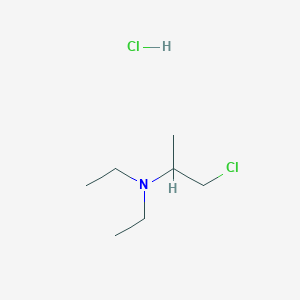
![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)
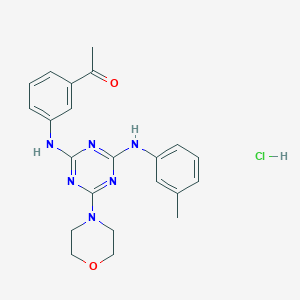
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)
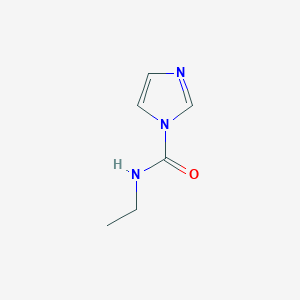

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)
![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)
